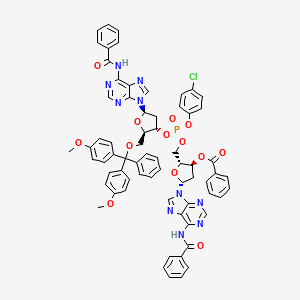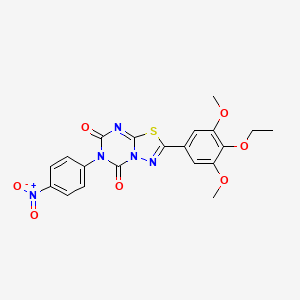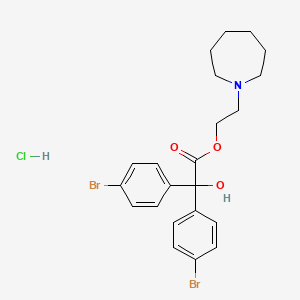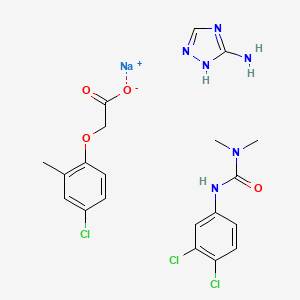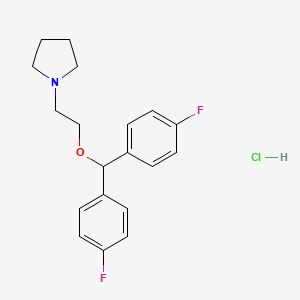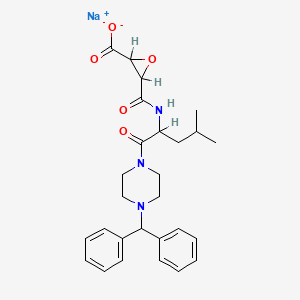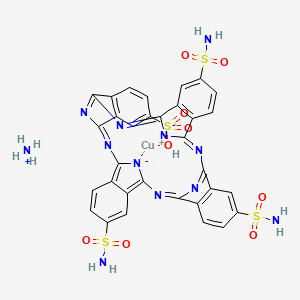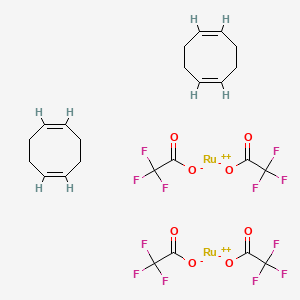
(Ru(COD)(CF3OCO)2)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Ru(COD)(CF3OCO)2)2 is a ruthenium-based complex where COD stands for cyclooctadiene and CF3OCO represents trifluoroacetate. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Ruthenium complexes are known for their versatility and are widely used in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+COD+2CF3COOH→(Ru(COD)(CF3OCO)2)2+HCl
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
化学反应分析
Types of Reactions
(Ru(COD)(CF3OCO)2)2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium tetroxide, while reduction can yield ruthenium hydride complexes.
科学研究应用
(Ru(COD)(CF3OCO)2)2: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Ruthenium complexes are explored for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center with various substrates. The cyclooctadiene ligand provides a stable environment for the ruthenium, while the trifluoroacetate ligands enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.
相似化合物的比较
(Ru(COD)(CF3OCO)2)2: can be compared with other ruthenium complexes such as:
(Ru(COD)Cl2): This complex has similar catalytic properties but different reactivity due to the presence of chloride ligands.
(Ru(bpy)3)2+: A well-known ruthenium complex used in photochemistry and electrochemistry.
(Ru(p-cymene)Cl2): Another ruthenium complex with different ligands, used in hydrogenation and transfer hydrogenation reactions.
The uniqueness of This compound lies in its combination of cyclooctadiene and trifluoroacetate ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
133873-70-8 |
|---|---|
分子式 |
C24H24F12O8Ru2 |
分子量 |
870.6 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |
InChI 键 |
PDVWLQCCZLFCJV-LFKSYLCDSA-J |
手性 SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |
规范 SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


